Cas no 25679-28-1 (Cis-Anethole)

Cis-Anethole structure
Cis-Anethole structure
Product Name:Cis-Anethole
CAS No:25679-28-1
MF:C10H12O
MW:148.201683044434
MDL:MFCD00083557
CID:261531
PubChem ID:1549040
Update Time:2025-04-19

Cis-Anethole Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-methoxy-4-(1Z)-1-propen-1-yl-
    • 1-Methoxy-4-(1-propen-1-yl)benzene
    • CIS-ANETHOLE
    • (Z)-Anethol
    • (Z)-Anethole
    • cis-Anethol
    • RUVINXPYWBROJD-ARJAWSKDSA-N
    • Anisole, p-propenyl-, (E)- (8CI)
    • Anethole, USAN
    • Anethole, cis
    • cis-p-Anethole
    • CHEMBL1468832
    • trans-Anise camphor
    • 1-(p-Methoxyphenyl)-Propene
    • trans-1-(p-Methoxyphenyl)propene
    • ANETHOLE, CIS-
    • Benzene, 1-methoxy-4-(1-propenyl)-, (Z)-
    • Anethole, (Z)-
    • EINECS 247-181-4
    • 78AWK1V4GL
    • ghl.PD_Mitscher_leg0.374
    • ANISOLE, p-PROPENYL-, cis-
    • (E)-1-p-Methoxyphenylpropene
    • 1-(4-Methoxyphenyl)-1(3)-propene
    • trans-1-(p-Methoxyphenyl)-1-propene
    • 1-Methoxy-4-(1-propenyl)-(E)-Benzene
    • NCGC00091493-01
    • CHEBI:78412
    • CIS-ANETHOLE [MI]
    • 1-Methoxy-4-(propenyl)-Benzene
    • UNII-78AWK1V4GL
    • AKOS015840488
    • 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene
    • 1-Methoxy-4-(1E)-1-propen-1-yl-Benzene
    • 25679-28-1
    • methyl 4-[(1Z)-prop-1-en-1-yl]phenyl ether
    • E-anethole
    • trans-1-(4-Methoxyphenyl)-1-propene
    • 1-(methyloxy)-4-[(1E)-prop-1-en-1-yl]benzene
    • Anistearoptene
    • 1-Methoxy-4-(1E)-1-propenyl-Benzene
    • 4-06-00-03796 (Beilstein Handbook Reference)
    • 1-methoxy-4-[(Z)-prop-1-enyl]benzene
    • DTXCID0032283
    • (Z)-1-Methoxy-4-(prop-1-en-1-yl)benzene
    • Methoxy-4-propenylbenzene
    • 4-cis-propenyl-anisole
    • NS00125150
    • Q27147814
    • FEMA 2086
    • BRN 1209632
    • 1-Methoxy-4-(propen-1-yl)-Benzene
    • cis-p-Methoxy-beta-methylstyrene
    • 1-Methoxy-4-((1E)-1-propenyl)benzene
    • p-Propenylanisole, 8CI
    • 1-Methoxy-4-(1-propenyl)benzene, 9CI
    • (Z-)-Anethole
    • trans-p-Anethole
    • SCHEMBL57011
    • p-Propenyl-trans-Anisole
    • DTXSID4058651
    • cis-p-Propenylanisole
    • BENZENE, 1-METHOXY-4-(1-PROPENYL
    • Cis-Anethole
    • MDL: MFCD00083557
    • Inchi: 1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3-
    • InChI Key: RUVINXPYWBROJD-ARJAWSKDSA-N
    • SMILES: O(C)C1C=CC(/C=C\C)=CC=1

Computed Properties

  • Exact Mass: 148.08886
  • Monoisotopic Mass: 148.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • Color/Form: liquid
  • Density: d420 0.9878
  • Melting Point: -22.5°
  • Boiling Point: bp2.3 79-79.5°
  • Flash Point: 88.4°C
  • Refractive Index: nD20 1.55455
  • PSA: 9.23
  • LogP: 2.72830
  • Vapor Pressure: 0.1±0.5 mmHg at 25°C

Cis-Anethole Security Information

Cis-Anethole Pricemore >>

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Cis-Anethole Production Method

Production Method 1

Reaction Conditions
1.1C:27754-99-0 (complex with p-toluenesulfonic acid and ha), C:HfCl4 (complex with polyvinylphosphoric acid and), C:p-MeC6H4SO3H, 2 h, 220°C
Reference
Hydrophobic species-enabled acid-base multi-catalysis for stereoselective access to renewable trans-anethole
By Liu, Yixuan et al, Dalton Transactions, 2022, 51(43), 16668-16680

Production Method 2

Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 30 min, -78°C
1.2S:THF, 15 min, -78°C; 3 h, rt; 15 min, rt → -78°C
1.3R:t-BuOK, R:(EtO)2P(=O)Cl, -78°C; overnight, rt
1.4R:NH4Cl, S:H2O, rt
2.1C:BH3-Me2S, S:Me(CH2)6Me, 30 min, rt
2.2R:H2, C:2770370-80-2, 24 h, 130°C, 10 bar
Reference
In Situ Formation of an Efficient Catalyst for the Semihydrogenation of Alkynes from Imidazolone and BH3
By Wech, Felix and Gellrich, Urs, ACS Catalysis, 2022, 12(9), 5388-5396

Production Method 3

Reaction Conditions
1.1C:1308259-99-5, C:Ph3SiH, S:Me(CH2)4Me, rt → 80°C; 30 min, 80°C
1.216 h, 80°C
1.3R:O2
Reference
Modular Ni(0)/Silane Catalytic System for the Isomerization of Alkenes
By Kawamura, Kiana E. et al, Organometallics, 2022, 41(4), 486-496

Production Method 4

Reaction Conditions
1.1C:1648823-84-0, C:PPh3, S:EtCH2Et, 10 h, 50°C
1.2R:O2
Reference
Highly Z-Selective Double Bond Transposition in Simple Alkenes and Allylarenes through a Spin-Accelerated Allyl Mechanism
By Kim, Daniel et al, Journal of the American Chemical Society, 2021, 143(8), 3070-3074

Production Method 5

Reaction Conditions
1.1C:Ni dicyclooctadiene, C:321921-71-5, S:MeOH, 24 h, 40°C
Reference
Development and Mechanistic Studies of (E)-Selective Isomerization/Tandem Hydroarylation Reactions of Alkenes with a Nickel(0)/Phosphine Catalyst
By Iwamoto, Hiroaki et al, ACS Catalysis, 2021, 11(11), 6741-6749

Production Method 6

Reaction Conditions
1.1R:BuLi, S:THF, S:Me(CH2)4Me, 20 min, rt; rt → -78°C
1.2rt; overnight, 0°C; 0°C → rt; rt → 0°C
1.3R:NH4Cl, S:H2O
Reference
A platform for alkene carbofunctionalization with diverse nucleophiles
By Buchanan, Travis L. et al, ChemRxiv, 2021, From ChemRxiv, 1-9

Production Method 7

Reaction Conditions
1.1R:K2CO3, C:2578194-00-8, S:H2O, 6 h, 80°C
Reference
Synthesis, Reactivity, and Coordination of Semihomologous dppf Congeners Bearing Primary Phosphine and Primary Phosphine Oxide Groups
By Horky, Filip et al, Organometallics, 2021, 40(3), 427-441

Production Method 8

Reaction Conditions
1.1C:1109-15-5, S:PhMe, 24 h, 150°C
Reference
B(C6F5)3-Catalyzed E-Selective Isomerization of Alkenes
By Kustiana, Betty A. et al, Chemistry - A European Journal, 2022, 28(63), e202202454

Production Method 9

Reaction Conditions
1.1C:2364655-37-6, C:Et3BH •K, S:THF, 10 min, rt
1.2S:THF, 24 h, 60°C
Reference
Switching between Hydrogenation and Olefin Transposition Catalysis via Silencing NH Cooperativity in Mn(I) Pincer Complexes
By Yang, Wenjun et al, ACS Catalysis, 2022, 12(17), 10818-10825

Production Method 10

Reaction Conditions
1.1C:NiCl2(PPh3)2, C:Zn, C:PPh3, S:MeCN, rt → 353K; 2 min, 353K
1.21 h, 353K
Reference
Nitrile modulated-Ni(0) phosphines in trans-selective phenylpropenoids isomerization: An allylic route by a regular η1-N(end-on) or an alkyl route via a flipped-nitrile?
By Saputra, Leo et al, Molecular Catalysis, 2022, 533, 112768

Production Method 11

Reaction Conditions
1.1C:12289-94-0, 21 h, 150°C
Reference
Parts-per-million of ruthenium catalyze the selective chain-walking reaction of terminal alkenes
By Sanz-Navarro, Sergio et al, Nature Communications, 2022, 13(1), 2831

Production Method 12

Reaction Conditions
1.1C:2674756-90-0, C:t-BuNH2, S:EtOH, 2 h, 75°C; 75°C → rt
1.2R:C5H5N, rt
Reference
An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation with Ethanol: From Elementary Steps to Catalysis
By Huang, Zhidao et al, Journal of the American Chemical Society, 2021, 143(12), 4824-4836

Production Method 13

Reaction Conditions
1.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
2.1R:DCC, C:4-DMAP
3.1R:NaI, R:LiBF4, S:Me2CO, overnight, 45°C
Reference
A donor-acceptor complex enables the synthesis of E-olefins from alcohols, amines and carboxylic acids
By Chen, Kun-Quan et al, Chemical Science, 2021, 12(19), 6684-6690

Production Method 14

Reaction Conditions
1.1C:887001-74-3, C:BH3 •NH3, S:C6D6, 16 h, 60°C
1.2R:O2
Reference
Iron Catalyzed Double Bond Isomerization: Evidence for an FeI/FeIII Catalytic Cycle
By Woof, Callum R. et al, Chemistry - A European Journal, 2021, 27(19), 5972-5977

Cis-Anethole Raw materials

Cis-Anethole Preparation Products

Cis-Anethole Related Literature

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